(4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone
Description
The compound (4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone features a 4-chlorophenyl group attached to a methanone core, which is further linked to a piperidine ring. The piperidine moiety is substituted with a hydroxyl group at the 4-position and a sulfanylmethyl group derived from 4-methylphenyl. This unique combination of substituents confers distinct physicochemical properties, such as moderate polarity (due to the hydroxyl and sulfanyl groups) and lipophilicity (from the aromatic and alkyl components) .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-hydroxy-4-[(4-methylphenyl)sulfanylmethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO2S/c1-15-2-8-18(9-3-15)25-14-20(24)10-12-22(13-11-20)19(23)16-4-6-17(21)7-5-16/h2-9,24H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJRWJTQZJNLBKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC2(CCN(CC2)C(=O)C3=CC=C(C=C3)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidino core. One common approach is the reaction of 4-chlorobenzaldehyde with 4-methylthiobenzyl chloride in the presence of a strong base, followed by reduction and subsequent functional group modifications.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of the hydroxyl group to a carbonyl group.
Reduction: : Reduction of the chlorophenyl group.
Substitution: : Replacement of the sulfanyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: : Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of corresponding ketones or carboxylic acids.
Reduction: : Formation of chlorophenyl derivatives.
Substitution: : Formation of various substituted piperidino compounds.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity and interactions with biological molecules.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula C20H22ClNO2S.
Table 2: Spectral Data Comparison
Key Findings and Implications
Structural Flexibility: Piperidine-based compounds exhibit tunable properties via substituent variation.
Synthetic Accessibility : Analogues like 8c and 11 are synthesized using reductive (LiBH4) or coupling reactions, suggesting feasible routes for the target compound .
Metabolic Considerations : Sulfanyl groups may undergo oxidation to sulfoxides or sulfones, necessitating stability studies compared to analogues lacking sulfur .
Biological Activity
The compound (4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone , with the CAS number 478248-07-6 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
- Molecular Formula : CHClNOS
- Molecular Weight : 375.91 g/mol
- IUPAC Name : (4-Chlorophenyl)(4-hydroxy-4-{[(4-methylphenyl)sulfanyl]methyl}piperidino)methanone
The structure features a piperidine ring substituted with various functional groups, including a chlorophenyl and a hydroxymethyl group, which are significant for its biological activity.
The compound exhibits potential as a dopamine transporter (DAT) reuptake inhibitor , similar to other compounds in its class. Its structural similarity to known DAT inhibitors suggests that it may interact with the dopamine transport system, influencing neurotransmitter dynamics in the brain.
Pharmacological Studies
-
Dopamine Reuptake Inhibition :
- Research indicates that modifications to the compound can enhance its binding affinity at the DAT site. For instance, a derivative showed K(i) values of 11 nM and 55 nM for binding affinity and inhibition of dopamine reuptake, respectively .
- In behavioral studies, this derivative mimicked some effects of cocaine on locomotor activity in mice but did not exhibit cocaine-like discriminative stimulus effects in rats .
- Antagonistic Properties :
Table 1: Summary of Key Studies on Biological Activity
| Study Reference | Focus | Findings |
|---|---|---|
| Journal of Medical Chemistry | DAT inhibition | Found K(i) values indicating significant binding affinity and inhibition of dopamine reuptake. |
| Behavioral Pharmacology | Locomotor activity | Derivative mimicked cocaine effects but lacked full discriminative stimulus effect. |
| Structure-Activity Relationship Studies | Chemical modifications | Identified hydrophobicity and conformational preference as key factors influencing DAT affinity. |
Q & A
Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?
- Answer: Discrepancies often arise from incomplete force fields in docking simulations (e.g., neglecting protein flexibility). Address this by: (i) Performing molecular dynamics (MD) simulations (e.g., GROMACS) to assess target conformational changes. (ii) Validating binding affinities using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). (iii) Synthesizing analogs to test SAR hypotheses (e.g., modifying the sulfanyl group to optimize steric/electronic effects) .
Q. What insights do crystal structures of related compounds provide for conformational analysis in solution?
- Answer: SC-XRD data (e.g., C–Cl···π interactions in chlorophenyl derivatives ) reveal preferred conformations in solid states. Compare with NMR-derived Nuclear Overhauser Effect (NOE) data in solution to assess flexibility. Solvent polarity (e.g., DMSO vs. water) may induce conformational shifts, impacting bioavailability. For example, the 4-hydroxy-piperidine group’s hydrogen-bonding capacity stabilizes specific conformers in polar solvents .
Q. What methodologies are recommended for studying metabolic stability and environmental fate?
- Answer: For metabolic stability, use hepatic microsome assays (human/rat) with LC-MS/MS to identify Phase I/II metabolites. Environmental persistence can be assessed via OECD 307 guidelines (soil degradation studies) or computational tools like EPI Suite to predict biodegradation pathways. Structural analogs with sulfanyl groups (e.g., ) may undergo oxidation to sulfones, altering toxicity profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
